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Abstract
LDC4297 is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 7

(CDK7).[1][2][3][4] Belonging to the pyrazolotriazine chemical class, LDC4297 has

demonstrated significant therapeutic potential, particularly in the fields of oncology and virology,

owing to its crucial role in regulating the cell cycle and transcription.[1][2] This technical guide

provides a comprehensive overview of the chemical structure, mechanism of action, and key

experimental data related to LDC4297.

Chemical Structure and Properties
LDC4297 is chemically identified as (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-

3-yloxy)pyrazolo[1,5-a][1][3][5]triazin-4-amine.[1][6] Its fundamental chemical properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

(R)-N-(2-(1H-pyrazol-1-

yl)benzyl)-8-isopropyl-2-

(piperidin-3-yloxy)pyrazolo[1,5-

a][1][3][5]triazin-4-amine

[1][6]

Molecular Formula C23H28N8O [2][5][7]

Molecular Weight 432.53 g/mol [5][7]

SMILES String

CC(C)C1=C2N=C(OC3CNCC

C3)N=C(NCC4=CC=CC=C4N

5C=CC=N5)N2N=C1

[3]

CAS Registry Number 1453834-21-3 [2][4]

Mechanism of Action and Signaling Pathway
LDC4297 functions as a selective, ATP-competitive inhibitor of CDK7.[1][8] CDK7 is a critical

enzyme that plays a dual role in cellular processes:

Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7

phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which

are essential for cell cycle progression.[9][10]

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.

[9][11] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key

step in the initiation of transcription.[10][11]

By inhibiting CDK7, LDC4297 disrupts these fundamental cellular processes, leading to cell

cycle arrest and inhibition of transcription, which are particularly detrimental to rapidly

proliferating cancer cells and viruses that rely on the host's transcriptional machinery.[9]

One of the well-documented mechanisms of LDC4297's antiviral activity, particularly against

human cytomegalovirus (HCMV), involves its interference with the virus-induced inactivation of

the retinoblastoma protein (Rb).[1][8] Rb is a tumor suppressor protein that controls cell cycle
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progression. HCMV promotes its own replication by inducing the phosphorylation and

inactivation of Rb. LDC4297 has been shown to counteract this effect.[1]

Fig. 1: LDC4297 inhibits CDK7, disrupting both cell cycle and transcription.

Quantitative Data
The biological activity of LDC4297 has been quantified through various in vitro and cell-based

assays.

Table 1: Kinase Inhibitory Activity
Kinase IC50 (nM) Assay Type Reference

CDK7 0.13 ± 0.06 TR-FRET [1][8]

CDK1 53.7 Enzymatic [4]

CDK2 6.4 Enzymatic [4]

CDK4 >10,000 Enzymatic [4]

CDK5/p25 22 Enzymatic [5]

CDK5/p35 10 Enzymatic [5]

CDK6 >10,000 Enzymatic [4]

CDK9 1,710 Enzymatic [4]

Table 2: Antiviral Activity
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Virus EC50 (nM) Cell Line Reference

HCMV (AD169-GFP) 24.5 ± 1.3 HFF [1][8]

GPCMV 50 HFF [3]

MCMV 70 HFF [3]

HHV-6A 40 HFF [3]

HSV-1 20 HFF [3]

HSV-2 270 HFF [3]

VZV 60 HFF [3]

EBV 1,210 - [3]

HAdV-2 250 - [3]

Vaccinia virus 770 - [3]

HIV-1 (nl4-3) 1,040 - [3]

Influenza A virus 990 - [3]

Table 3: Cellular Activity
Parameter Value (µM) Cell Line Reference

GI50 4.5 ± 2.5 HFF [1][8]

CC50 5.22 ± 0.50 HFF [1][8]

CC50 (Range across

8 cell types)
2.85 - 17.42 Various [1][8]

Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
This assay was utilized to determine the IC50 value of LDC4297 against CDK7.
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Reaction Components: Recombinant human CDK7/CycH/MAT1 complex, ULight-labeled

peptide substrate, and Europium (Eu)-labeled anti-phospho-antibody.

Procedure:

The kinase reaction is performed in the presence of varying concentrations of LDC4297.

The reaction is initiated by the addition of ATP.

Following incubation, the Eu-labeled antibody is added to detect the phosphorylated

substrate.

The FRET signal is measured, which is proportional to the amount of phosphorylated

substrate.

Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the FRET

signal versus the inhibitor concentration.

Radiometric Protein Kinase Assay (³³PanQinase)
This assay was used for kinome-wide selectivity profiling.

Principle: Measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate by

the kinase.

Procedure:

A panel of 333 individual protein kinases is assayed in the presence of a fixed

concentration of LDC4297 (e.g., 100 nM).

The reaction mixtures are incubated to allow for phosphorylation.

The phosphorylated substrate is captured, and the radioactivity is quantified.

Data Analysis: The residual kinase activity is calculated as a percentage of the activity in the

absence of the inhibitor.

HCMV Replication Assay (GFP-based)
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This cell-based assay was employed to determine the antiviral efficacy of LDC4297.

Cell Line and Virus: Primary human foreskin fibroblasts (HFFs) and a recombinant HCMV

strain expressing Green Fluorescent Protein (AD169-GFP).

Procedure:

HFFs are infected with HCMV AD169-GFP.

Immediately after infection, the cells are treated with various concentrations of LDC4297.

The cells are incubated for a defined period (e.g., 7 days).

The level of GFP expression, which correlates with viral replication, is quantified using a

fluorometer.

Data Analysis: The EC50 value is determined from the dose-response curve of GFP

fluorescence versus LDC4297 concentration.

Start Infect HFFs with
HCMV-GFP

Add varying concentrations
of LDC4297 Incubate for 7 days Measure GFP

Fluorescence Calculate EC50 End

Click to download full resolution via product page

Fig. 2: Workflow for determining the antiviral efficacy of LDC4297 against HCMV.

Western Blot Analysis
This technique was used to investigate the effect of LDC4297 on viral and cellular protein

expression and phosphorylation.

Sample Preparation: HFFs are infected with HCMV and treated with LDC4297 for various

time points (e.g., 12, 24, 48, 96 hours). Cell lysates are then prepared.

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
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Immunoblotting: The membrane is incubated with primary antibodies specific for target

proteins (e.g., HCMV immediate-early proteins, pUL44, gB, total Rb, phospho-Rb).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a

chemiluminescent substrate.

Analysis: The intensity of the protein bands is quantified to determine changes in protein

expression or phosphorylation levels in response to LDC4297 treatment.

Conclusion
LDC4297 is a highly potent and selective inhibitor of CDK7 with well-characterized chemical

and biological properties. Its ability to modulate fundamental cellular processes of transcription

and cell cycle regulation underscores its potential as a therapeutic agent in oncology and

infectious diseases. The data and experimental protocols summarized in this guide provide a

solid foundation for further research and development of LDC4297 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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